N-(4-methoxyphenyl)-2-phenoxyacetamide
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Overview
Description
N-(4-methoxyphenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of phenylacetamides This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a phenoxy group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-phenoxyacetamide typically involves the reaction of 4-methoxyaniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The acetamide moiety can be reduced to form an amine derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl-2-phenoxyacetamide.
Reduction: Formation of N-(4-methoxyphenyl)-2-phenoxyethylamine.
Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-phenoxyacetamide has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases, including cancer.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects. The compound may also interact with cellular receptors, modulating signaling pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-phenoxyethylamine
- 4-hydroxyphenyl-2-phenoxyacetamide
- N-(4-methoxyphenyl)-2-phenoxypropionamide
Uniqueness
N-(4-methoxyphenyl)-2-phenoxyacetamide stands out due to its unique combination of a methoxy group and a phenoxyacetamide moiety. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in certain reactions or biological assays .
Properties
Molecular Formula |
C15H15NO3 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C15H15NO3/c1-18-13-9-7-12(8-10-13)16-15(17)11-19-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
LVSSYINVRUSJDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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